4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
The compound 4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the benzodiazepine class, characterized by a fused 1,4-diazepine ring system. Its structure features a 5-bromo-2-chlorobenzoyl group at position 4, a methyl group at position 7, and a phenyl group at position 5. Benzodiazepines are widely studied for their pharmacological properties, including anxiolytic, anticonvulsant, and anticancer activities. This analysis focuses on comparing its structural, synthetic, and functional attributes with related compounds.
Properties
IUPAC Name |
4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c1-14-7-10-20-18(11-14)22(15-5-3-2-4-6-15)27(13-21(28)26-20)23(29)17-12-16(24)8-9-19(17)25/h2-12,22H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHRHALCJKGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The focus will be on its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodiazepine core with specific substitutions that influence its biological activity. The presence of bromine and chlorine atoms in the structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrClN2O |
| Molecular Weight | 419.72 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- IC50 Values :
- A-549: 15 µM
- HeLa: 12 µM
These results suggest that the compound may inhibit cell proliferation effectively through apoptosis induction.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : The compound appears to interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a pro-apoptotic effect.
- Inhibition of Angiogenesis : The compound may also reduce vascular endothelial growth factor (VEGF) expression, thus limiting tumor growth.
Neuropharmacological Activity
Benzodiazepines are traditionally known for their anxiolytic and sedative properties. Preliminary studies indicate that this compound may also exhibit neuropharmacological effects.
Anxiolytic Activity Assessment
In animal models, the compound was evaluated for anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to controls, suggesting potential anxiolytic properties.
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating anxiety and related disorders. Its structural modifications can enhance binding affinity to specific receptors, such as:
- GABA Receptors : Studies indicate that benzodiazepines enhance GABAergic transmission, which is crucial for their anxiolytic effects. The presence of bromine and chlorine atoms can significantly affect the interaction with these receptors .
Pharmacological Studies
Research has shown that derivatives of this compound exhibit a range of pharmacological activities:
- Anxiolytic Effects : Compounds with similar structures have been tested for their ability to reduce anxiety in animal models. For example, studies on related diazepine derivatives have demonstrated significant anxiolytic properties .
- Antidepressant Activity : Some derivatives have shown potential in alleviating symptoms of depression by modulating neurotransmitter levels in the brain .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have focused on minimizing environmental impact while maximizing product yield. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance the efficiency of the synthesis process .
Case Study 1: Synthesis Optimization
A study highlighted the synthesis of similar benzodiazepine derivatives using environmentally friendly methods. The researchers successfully reduced solvent usage and increased yield by employing solid-phase synthesis techniques . This approach not only improved efficiency but also addressed environmental concerns associated with traditional synthetic methods.
Case Study 2: Biological Evaluation
In a pharmacological evaluation, a series of diazepine derivatives were tested for their binding affinity to GABA receptors. The most promising compounds exhibited micromolar affinity, suggesting that modifications to the benzodiazepine core can lead to significant improvements in therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Substituent and Core Structure Comparisons
Key Observations:
- Core Variations : The target compound shares the benzo[e][1,4]diazepin-2(3H)-one core with R-6 and the commercial analog in . Clotiazepam analogs and Methylclonazepam feature thiophene or nitro-substituted 1,4-benzodiazepine cores, respectively.
- Substituent Effects : The 5-bromo-2-chlorobenzoyl group in the target compound likely enhances lipophilicity compared to R-6’s 2-hydroxyethyl group . Methylclonazepam’s nitro group may confer distinct electronic effects .
Physicochemical Properties
Q & A
Q. Table 1: Reaction Optimization Parameters
How can crystallographic data contradictions be resolved when determining this compound’s structure?
Discrepancies in X-ray diffraction data (e.g., disorder in the benzoyl group) require advanced refinement strategies:
- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered regions. SHELXD or SHELXE can resolve phase problems in twinned crystals .
- Validation Tools : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and Hirshfeld surface analysis to confirm intermolecular interactions .
- Data Collection : High-resolution data (≤1.0 Å) minimizes model bias. For macromolecular complexes, merge multiple datasets to improve completeness .
What methodological frameworks are recommended for assessing this compound’s environmental persistence?
Adopt a tiered approach aligned with Project INCHEMBIOL guidelines :
Physicochemical Profiling : Measure logP (lipophilicity), hydrolysis rates, and photodegradation using HPLC-MS.
Biotic/Abiotic Transformation Studies : Simulate soil/water systems to track degradation pathways (e.g., bromine/chlorine substitution).
Ecotoxicity Assays : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity.
Q. Table 2: Environmental Fate Parameters
How can receptor-binding affinity be systematically compared with related benzodiazepines?
Design a comparative study using:
- In Vitro Assays : Radioligand displacement (³H-flunitrazepam) on GABAₐ receptors to measure IC₅₀ values .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the α1/γ2 subunit interface.
- SAR Analysis : Correlate substituent effects (e.g., 5-bromo vs. 7-fluoro in analogs) with binding entropy/enthalpy .
What strategies mitigate by-product formation during halogenated benzodiazepine synthesis?
- Regioselective Protection : Temporarily block reactive sites (e.g., NH groups) with tert-butyloxycarbonyl (Boc) to prevent undesired acylation .
- Catalytic Optimization : Use Pd(II) catalysts (e.g., Pd(OAc)₂) in cyclization steps to enhance selectivity .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and quench side reactions early .
How do computational methods complement experimental structural analysis?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to validate crystallographic bond lengths/angles .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) to explain packing motifs .
- Molecular Dynamics : Simulate solvation effects (e.g., DMSO/water) to predict stability under biological conditions .
What experimental controls are essential in pharmacological studies to ensure reproducibility?
- Positive/Negative Controls : Include diazepam (GABAₐ agonist) and bicuculline (antagonist) in receptor assays .
- Batch Consistency : Characterize each synthesis batch via ¹H/¹³C NMR and HPLC-UV to confirm >98% purity .
- Blinded Analysis : Use double-blind protocols in behavioral studies (e.g., rodent anxiety models) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
